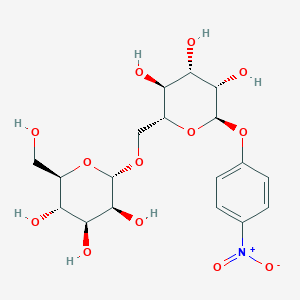

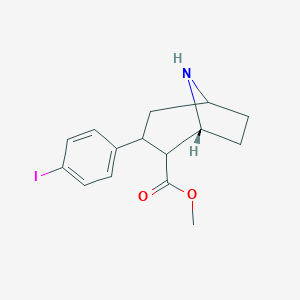

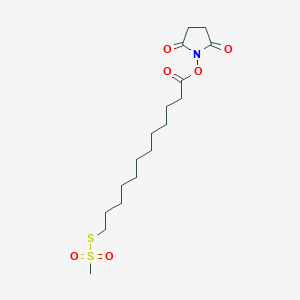

5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sterols and related compounds often involves complex chemical reactions, providing key intermediates for further chemical modifications. For example, the synthesis of 3β-benzoyloxy-14α, 15α-epoxy-5α-cholest-7-ene, a related sterol, was achieved in 96% yield by treating 3β-benzoyloxy-5α-cholesta-7, 14-diene with m-chloroperbenzoic acid. This method offers a pathway for the synthesis of sterols with oxygen functions at specific carbon atoms, indicating a potential approach for synthesizing compounds like 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane (Parish, Spike, & Schroepfer, 1977).

Molecular Structure Analysis

Structural analyses often involve X-ray crystallography, providing insights into the arrangement of atoms within a molecule. Although specific data on 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane is not available, studies on similar compounds, like diterpene oligoesters, reveal nonplanar ring systems and specific angular inclinations, hinting at the complex three-dimensional structures that such molecules can adopt (Kar et al., 1998).

Applications De Recherche Scientifique

Inhibition of Human Keratinocyte Cell Line Growth: Compounds similar to 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane are known to inhibit the growth of the human keratinocyte cell line HaCaT and the 5-lipoxygenase enzyme in bovine polymorphonuclear leukocytes (Müller, Altmann, & Prinz, 1998).

Inhibition of Photophosphorylation in Spinach Chloroplasts: These compounds can also inhibit photophosphorylation and electron transport in isolated spinach chloroplasts, acting as Hill reaction inhibitors (Cespedes, Achnine, Alarcón, Becerra, & Lotina‐Hennsen, 2000).

Acetylcholinesterase Inhibition: Specific derivatives have shown inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).

Synthesis of Oxygenated Sterols: These compounds are key intermediates in the synthesis of oxygenated sterols, which have various biochemical applications (Parish, Spike, & Schroepfer, 1977).

Inhibition of Hepatic Sterol Synthesis: They can inhibit hepatic sterol synthesis and reduce serum cholesterol levels in rats, indicating potential for treating hypercholesterolemia (Raulston, Mishaw, Parish, & Schroepfer, 1976).

Inhibition of Tumor Cell Growth: Certain derivatives inhibit the in vitro growth of human tumor cell lines, suggesting potential applications in cancer treatment (Valente, Pedro, Ascenso, Abreu, Nascimento, & Ferreira, 2004).

Chemical Synthesis and Physics Applications: These compounds have potential applications in chemical synthesis, chemistry, and physics, especially in the context of organic synthesis (Ooi, Yoneda, Tanaka, & Osuka, 2015).

Propriétés

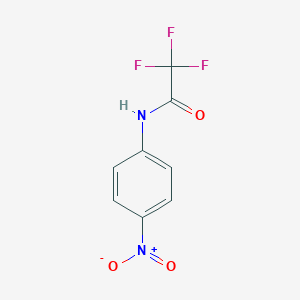

IUPAC Name |

[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVFCMXVZDVCLH-IEBUTITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@@]4(C[C@@]5([C@H]([C@@]4([C@H]2OC(=O)C)C)C[C@@](C[C@@H]5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)